molecular formula C25H21FN2O2 B7467059 2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide

2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide

Numéro de catalogue B7467059
Poids moléculaire: 400.4 g/mol
Clé InChI: RBUCHFARLMRPOD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide, also known as AG-120, is a small molecule inhibitor that targets the isocitrate dehydrogenase 1 (IDH1) enzyme. IDH1 is an important enzyme in the tricarboxylic acid (TCA) cycle, which is involved in cellular metabolism. AG-120 has been studied extensively for its potential use in cancer treatment, particularly in the treatment of acute myeloid leukemia (AML).

Mécanisme D'action

2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide selectively inhibits mutant IDH1 enzyme activity by binding to the active site of the enzyme. This binding prevents the conversion of isocitrate to alpha-ketoglutarate (α-KG), which is a key step in the TCA cycle. This inhibition leads to a decrease in the production of 2-HG, which is thought to play a role in the development and progression of AML.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide has been shown to decrease the levels of 2-HG in AML cells harboring IDH1 mutations. This decrease in 2-HG levels has been associated with differentiation of AML cells, as well as decreased proliferation and increased apoptosis. In addition, 2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide has been shown to enhance the efficacy of other chemotherapy agents in AML cells.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide is its specificity for mutant IDH1 enzyme activity. This specificity allows for selective targeting of cancer cells harboring IDH1 mutations, while sparing normal cells. However, one limitation of 2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide is its potential for off-target effects, particularly in cells with wild-type IDH1. In addition, the use of 2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide in combination with other chemotherapy agents may lead to increased toxicity.

Orientations Futures

For research on 2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide include the evaluation of its efficacy in combination with other chemotherapy agents in AML and other cancer types. In addition, the development of more potent and selective IDH1 inhibitors is an area of active research. The use of 2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide in combination with immunotherapy agents is also an area of interest, as it may enhance the immune response against cancer cells. Finally, the evaluation of the long-term effects of 2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide on normal cellular metabolism is an important area of research.

Méthodes De Synthèse

2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide is synthesized through a multistep process involving several chemical reactions. The synthesis begins with the preparation of 4-fluorobenzaldehyde, which is reacted with 2-(4-methoxyphenyl)ethylamine to form the intermediate compound 2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide. This compound is then converted to 2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide through a series of reactions involving quinoline-4-carboxylic acid and other reagents.

Applications De Recherche Scientifique

2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide has been extensively studied for its potential use in cancer treatment, particularly in the treatment of AML. IDH1 mutations are present in approximately 20% of AML cases, and 2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide has been shown to selectively inhibit mutant IDH1 enzyme activity. This inhibition leads to a decrease in the production of the oncometabolite 2-hydroxyglutarate (2-HG), which is thought to play a role in the development and progression of AML. 2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide has also been studied in other cancer types, including cholangiocarcinoma and glioma.

Propriétés

IUPAC Name

2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O2/c1-30-20-12-6-17(7-13-20)14-15-27-25(29)22-16-24(18-8-10-19(26)11-9-18)28-23-5-3-2-4-21(22)23/h2-13,16H,14-15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUCHFARLMRPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.